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‘ Compound of Interest

Compound Name: 4-Bromo-2-isopropoxy-5-methylaniline

Cat. No.: B11757489

Get Quote

Ceritinib (trade name Zykadia) is a highly potent and selective, second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor approved for the trea

non-small cell lung cancer (NSCLC).[1] In NSCLC, chromosomal rearrangements can lead to the formation of an oncogenic EML4-ALK fusion proteir
kinase activity, driving tumor proliferation.[2] Ceritinib functions as an ATP-competitive tyrosine kinase inhibitor, effectively blocking the autophosphory
disrupting downstream signaling pathways crucial for cancer cell survival, such as STAT3, AKT, and ERK1/2.[2][3][4] Its development marked a signif
providing a critical therapeutic option for patients who have developed resistance to the first-generation inhibitor, crizotinib.[5]

This application note provides a detailed, multi-step protocol for the synthesis of Ceritinib, commencing from the commercially available starting mate
isopropoxy-5-methylaniline. The described pathway is grounded in established palladium-catalyzed cross-coupling reactions, which are fundament
pharmaceutical synthesis for their efficiency and functional group tolerance. We will delve into the mechanistic rationale behind key transformations, |
experimental procedures, and outline methods for characterization and quality control.

Overall Synthetic Pathway

The synthesis of Ceritinib from 4-Bromo-2-isopropoxy-5-methylaniline is a three-stage process. It begins with a Suzuki-Miyaura coupling to install
followed by a sequential, double Buchwald-Hartwig amination to construct the core pyrimidine diamine structure, and concludes with an acid-mediate
final active pharmaceutical ingredient (API).

4-Bromo-2-isopropoxy-5-methylaniline
(Starting Material)

Step 1:
Suzuki-Miyaura Coupling
A
tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)

piperidine-1-carboxylate
(Intermediate 1)

Step 2:
Buchwald-Hartwig Amination
\

tert-butyl 4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)
amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)
piperidine-1-carboxylate
(Boc-Protected Ceritinib)

Step 3:
Boc Deprotection
Y

Ceritinib
(Final Product)
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Caption: High-level workflow for the synthesis of Ceritinib.

Materials and Reagents

For successful synthesis, high-purity reagents and anhydrous solvents are essential.

Reagent CAS No. Molecular Wt. Notes | Recommended

4-Bromo-2-isopropoxy-5-methylaniline 2055376-62-8 24412 Starting Material / BLD Ph

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2- . .

. o 287944-16-5 311.23 Suzuki coupling partner

dioxaborolan-2-yl)piperidine-1-carboxylate

2,5-Dichloro-N-(2- o

. o . 1032899-81-9 349.25 Pyrimidine core synthon

(isopropylsulfonyl)phenyl)pyrimidin-4-amine

[1,1-

Bis(diphenylphosphino)ferrocene]dichloropa  72287-26-4 731.70 Suzuki coupling catalyst

lladium(l1) (Pd(dppf)Cl2)

Tris(dibenzylideneacetone)dipalladium(0) .
51364-51-3 915.72 Buchwald-Hartwig catalys:

(Pd2(dba)s)

Xantphos 161265-03-8 578.68 Buchwald-Hartwig ligand

Cesium Carbonate (Cs2C0O3) 534-17-8 325.82 Anhydrous, for coupling re

Trifluoroacetic Acid (TFA) 76-05-1 114.02 For Boc deprotection

Dichloromethane (DCM) 75-09-2 84.93 Anhydrous, reaction solve

1,4-Dioxane 123-91-1 88.11 Anhydrous, reaction solve

Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab cc
resistant gloves, is mandatory. All reagents are for research purposes only and should be handled by trained personnel. Material Safety Data Sheets
should be reviewed prior to use.[7][8][9][10]

Step 1: Suzuki-Miyaura Coupling for the Synthesis of Intermediate 1

This initial step forms a crucial C-C bond, coupling the aryl bromide starting material with a boronic ester derivative of N-Boc-piperidine. The Suzuki r¢
reliable for this transformation due to its high functional group tolerance and generally high yields.[11][12] The mechanism involves the oxidative addi
a Pd(0) species, followed by transmetalation with the boronate complex and reductive elimination to yield the product.[13][14]

Protocol: Synthesis of tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate (Intermediate 1)

+ To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-Bromo-2-isopropoxy-5-methylal
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq.), and Cesium Carbonate (2.5 eq.).

» Evacuate and backfill the flask with argon or nitrogen three times.

« Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume). The total solvent volume should be sufficient to make an ~0.1 M solu
starting aniline.

« Bubble argon through the stirred suspension for 15-20 minutes to degas the solvent.

« Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Cl2) (0.03 eq.) to the mixture.
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» Heat the reaction mixture to 85-90 °C and maintain stirring under an inert atmosphere for 12-16 hours.
* Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

« Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad
acetate.

» Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
« Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa4), filter, and concentrate under reduced pressure.

« Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Intermediate

Step 2: Buchwald-Hartwig Amination for the Synthesis of Boc-Protected Ceritinib

This core transformation constructs the final drug scaffold through a palladium-catalyzed C-N bond formation.[15] The Buchwald-Hartwig amination is
anilines to heteroaryl chlorides, which are often unreactive in traditional nucleophilic aromatic substitution reactions.[16] The choice of a bulky, electra
like Xantphos is critical to facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive eliminas

is performed sequentially to ensure regioselectivity.

é Buchwald-Hartwig Catalytic Cycle )
LoPd° Ar-X
Oxidative
Addition
L2Pd(Ar)(X) RNH:
Reductive
Elimination
[L2Pd(Ar)(H2NR)]*X~ Base
Deprotonation
L2Pd(Ar)(HNR)
»
Ar-NRH [Base-H]*X~
. J

Click to download full resolution via product page
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Synthesis of tert-butyl 4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidine-1

« To a flame-dried Schlenk flask, add Intermediate 1 (1.0 eq.), 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (1.05 eq.), Cesium Carlt
Xantphos (0.1 eq.).

« Evacuate and backfill the flask with argon three times.
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Add anhydrous 1,4-dioxane via syringe. The solvent volume should be sufficient to make an ~0.1 M solution with respect to Intermediate 1.
Degas the solution by bubbling with argon for 15 minutes.

Add Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s) (0.05 eq.) and degas for an additional 5 minutes.

Seal the flask and heat the reaction mixture to 100-110 °C for 18-24 hours, or until LC-MS analysis indicates complete consumption of the starting
Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through Celite®, washing the pad with DCM.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the Boc-protected Ceritinib intermediate as a foal

Step 3: Boc Deprotection to Yield Ceritinib

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is efficiently accomplished under ac

Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for this transformation, typically proceeding to completion at room temper

Protocol: Synthesis of Ceritinib

Dissolve the Boc-protected Ceritinib from Step 2 in dichloromethane (DCM) in a round-bottom flask.

Cool the solution to 0 °C using an ice bath.

Slowly add Trifluoroacetic Acid (TFA) (typically 5-10 equivalents, or as a 20-25% v/v solution in DCM) to the stirred solution.
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the deprotection by LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

Dissolve the residue in ethyl acetate or DCM and carefully neutralize by washing with a saturated aqueous sodium bicarbonate (NaHCOs) solution
ceases.

Separate the organic layer, wash with brine, dry over anhydrous Na2SOa4, and filter.

Concentrate the filtrate to yield crude Ceritinib.

The final product can be further purified by crystallization from a suitable solvent system (e.g., methanol/water or acetone/water) to obtain crystallin

Characterization and Quality Control

The identity and purity of the synthesized Ceritinib must be rigorously confirmed.

Analysis Expected Results

The spectrum should show characteristic peaks corresponding to the aror

IH NMR (isopropoxy, isopropylsulfonyl), and piperidine protons, consistent with the
structure.
Mass Spec (ESI+) A prominent peak should be observed at m/z corresponding to [M+H]* for

Purity should be 299% when analyzed using established methods. A comi
RP-HPLC a C18 column with a mobile phase of acetonitrile and an acetate or phosp
UV detection around 265-272 nm.[21][22][23]

Melting Point Should be consistent with reported values for the specific polymorphic fori

References

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://scispace.com/pdf/development-and-validation-of-stability-indicating-rp-hplc-29jwh6s64z.pdf
https://www.slideshare.net/slideshow/naveen-phd-work-paper-1/48920151
https://www.scholarsresearchlibrary.com/abstract/a-novel-validated-stability-indicating-rphplc-method-development-for-the-estimation-of-ceritinib-in-its-bulk-and-finishe-8891.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11757489?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Ceritinib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ceritinib]

* What is the mechanism of Ceritinib? - Patsnap Synapse. [URL: https://www.patsnap.

o Ceritinib for ALK-Rearrangement—Positive Non—Small Cell Lung Cancer - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4486523/]

« Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chlorc
methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. [L
https://www.medchemexpress.com/Idk378.html]

« ceritinib - Cancer Care Ontario. [URL: https://www.cancercareontario.ca/en/drug-formulary/ceritinib]

« Ceritinib Monograph for Professionals - Drugs.com. [URL: https://www.drugs.com/monograph/ceritinib.html]

« Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chlorc
methyl-4-(piperidin-4-yl)phenyl) - PubMed. [URL: https://pubmed.ncbi.nim.nih.gov/23742252/]

« Synthesis, Structure—Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-(
5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine - ACS Publications. [URL: https://pubs.acs.org/doi/10.10:

« Development And Validation Of Stability Indicating RP-HPLC Method For Determination Of Ceritinib - SciSpace. [URL: https://typeset.

« Anovel validated stability Indicating RP-HPLC Method Development for the estimation of Certinib in its bulk and finished Dosage form as per ICH (
[URL: https://www.slideshare.net/ssuser32a952/a-novel-validated-stability-indicating-rphplc-method-development-for-the-estimation-of-certinib-in-it
dosage-form-as-per-ich-guidelines]

* 2055376-62-8|4-Bromo-2-isopropoxy-5-methylaniline|BLD Pharm. [URL: https://www.bldpharm.com/products/2055376-62-8.html]

e CN102702077A - Method for synthesizing 2-isopropoxy-5-methyl-4-isonipecotic aniline. [URL: https://patents.google.

« Development And Validation Of Stability Indicating RP-HPLC Method For Determination Of Ceritinib - ResearchGate. [URL: https://www.researchg;

« Ceritinib: From Synthesis to Clinical Applications - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Ceritinib%3A-From-Synthesis-t:
Gao/226d40081d4a04d2c80327f311¢341b55977114c]

« Ceritinib Synthetic Routes - MedKoo Biosciences. [URL: https://www.medkoo.com/products/24430]

« Anovel validated stability indicating RP-HPLC method development for the estimation of ceritinib in it s bulk and finished dosage form as per ICH ¢
Research Library. [URL: https://www.scholarsresearchlibrary.com/articles/a-novel-validated-stability-indicating-rphplc-method-development-for-the-
it--s-bulk-and-finis.pdf]

« Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC444(

* Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib - MDPI. [URL: https://www.mdpi.c
4344/11/10/1220]

* 4-Bromo-2-methylaniline 97 583-75-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/154253]

» Buchwald—Hartwig amination - Wikipedia. [URL: https://en.wikipedia.

o US9309229B2 - Crystalline forms of 5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl) - Google Patents. [UR

» Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL:
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of Named_Reactions_in_Organic_Synthesis_(Ondi
Catalyzed_Cross-Coupling_Reactions/26.

e SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?
url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fmsds%2FAC205390000.pdf]

e« SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/I0399_EN.pdf]

o SAFETY DATA SHEET - Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/96732.htm]

o SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC375350050]

« Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.

« Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. [URL: https://www.atlanchim.

« Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. [URL: https://www.mdpi.c

» Suzuki reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]

» Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm] [URL: https://www.or¢
chemistry.org/namedreactions/suzuki-coupling.shtm]

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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